Suberenol
CAS No.: 18529-47-0
Cat. No.: VC21048642
Molecular Formula: C15H16O4
Molecular Weight: 260.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18529-47-0 |
---|---|
Molecular Formula | C15H16O4 |
Molecular Weight | 260.28 g/mol |
IUPAC Name | 6-[(E)-3-hydroxy-3-methylbut-1-enyl]-7-methoxychromen-2-one |
Standard InChI | InChI=1S/C15H16O4/c1-15(2,17)7-6-11-8-10-4-5-14(16)19-13(10)9-12(11)18-3/h4-9,17H,1-3H3/b7-6+ |
Standard InChI Key | LNFVZUMSDAIQDQ-VOTSOKGWSA-N |
Isomeric SMILES | CC(C)(/C=C/C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O |
SMILES | CC(C)(C=CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O |
Canonical SMILES | CC(C)(C=CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O |
Melting Point | 173°C |
Introduction
Chemical Properties and Structure
Basic Chemical Information
Suberenol, also known as (E)-Suberenol or trans-Suberenol, is a coumarin derivative with the molecular formula C₁₅H₁₆O₄ and a molecular weight of 260.28 g/mol . It is characterized by a fused benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) . The compound is registered with CAS number 18529-47-0 . Physically, suberenol appears as a solid with a melting point of 173°C .
Table 1: Physicochemical Properties of Suberenol
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₆O₄ |
Molecular Weight | 260.28 g/mol |
Physical State | Solid |
Melting Point | 173°C |
CAS Number | 18529-47-0 |
Structural Characteristics
Suberenol belongs to the class of organic compounds known as coumarins and derivatives . Its structure includes a coumarin core (1-benzopyran-2-one) with two key substituents: a methoxy group at the C-7 position and an (E)-3-hydroxy-3-methylbut-1-enyl group at the C-6 position . The (E) designation refers to the trans configuration of the double bond in the side chain, which is an important structural feature of this specific isomer .
The IUPAC name of suberenol is 6-[(E)-3-hydroxy-3-methylbut-1-enyl]-7-methoxychromen-2-one, which precisely describes its structural components . Alternative representations include the SMILES notation (CC(C)(/C=C/C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O) and the InChI identifier (InChI=1S/C15H16O4/c1-15(2,17)7-6-11-8-10-4-5-14(16)19-13(10)9-12(11)18-3/h4-9,17H,1-3H3/b7-6+) .
Spectroscopic Properties
Spectroscopic analysis of suberenol has been documented in various research databases. Mass spectrometry data indicates characteristic fragmentation patterns that aid in its identification in complex mixtures . Additionally, predicted collision cross-section data provides valuable information for analytical applications.
Table 2: Predicted Collision Cross Section Values for Suberenol
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 261.11214 | 156.8 |
[M+Na]⁺ | 283.09408 | 170.4 |
[M+NH₄]⁺ | 278.13868 | 163.9 |
[M+K]⁺ | 299.06802 | 164.8 |
[M-H]⁻ | 259.09758 | 159.1 |
[M+Na-2H]⁻ | 281.07953 | 161.8 |
[M]⁺ | 260.10431 | 159.4 |
[M]⁻ | 260.10541 | 159.4 |
Natural Sources and Occurrence
Plant Distribution
Suberenol has been reported in several plant species, predominantly within the Rutaceae family. According to the PubChem database, it has been identified in Zanthoxylum ovalifolium and Citrus reticulata (mandarin) . The Human Metabolome Database (HMDB) reports that (E)-suberenol is found in the highest concentration within sweet oranges (Citrus sinensis) . It has also been detected in various foods including beverages, citrus fruits, and other fruit types, suggesting its potential as a biomarker for the consumption of these foods .
Additionally, research has indicated the presence of coumarins including suberenol in Polygonum decursivum, where mass spectrometry imaging (MSI) techniques have been employed to study their distribution within plant tissues .
Tissue Localization
Recent research has utilized advanced analytical techniques such as MALDI-TOF-MSI (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry Imaging) to determine the precise localization of coumarins, including potentially suberenol, within plant tissues. In Polygonum decursivum, coumarins were found to be primarily concentrated in the cortex, periderm, and phloem of the plant root .
Fluorescence microscopy studies have shown that coumarins in P. decursivum are mainly distributed in secretory tissues such as the secretory cavity and secretory duct, which become visible after ethanol treatment removes these compounds from the tissue, causing the blue fluorescence to disappear .
Synthesis Methods
Palladium-Catalyzed Approaches
The total synthesis of (E)-suberenol was initially accomplished using palladium-catalyzed Heck condensation reactions . This approach represents a significant milestone in accessing this natural product through synthetic means. The synthetic pathway typically involves the coupling of brominated coumarin derivatives with appropriate alkene partners under palladium catalysis .
A recent paper published in the Journal of Dali University in 2024 reported an efficient one-step synthesis of (E)-suberenol using brominated coumarin as the starting material in a Heck coupling reaction catalyzed by transition metal palladium . This method was described as having "simple operation, mild reaction conditions and atomic economy," making it suitable for potential industrial production .
Modern Synthetic Strategies
More recent approaches have focused on developing more efficient and environmentally friendly synthetic routes. A protecting-group-free, redox-neutral approach has been reported for the synthesis of related coumarin derivatives, which could potentially be applied to suberenol synthesis .
In 2025, researchers reported a novel one-step total synthesis method for trans-dehydroosthol and similar compounds that could be relevant to suberenol synthesis as well . The gram-scale synthesis of related compounds achieved yields of 94-97%, demonstrating the efficiency of modern synthetic approaches .
Biological Activities
Anticoagulant Properties
One of the most significant biological activities of suberenol is its anticoagulant effect. Research published in 2014 investigated the anticoagulant activity of isolated coumarins, including suberenol, from Ferulago carduchorum (known as Chavil in Persian) .
The study demonstrated that suberenol prolonged prothrombin time (PT) at doses of 3 and 6 mg/kg compared with the control group significantly (p < 0.05) . This finding suggests potential applications in the development of new anticoagulant agents.
Table 3: Anticoagulant Activity Comparison
Compound | Dose | Effect on Prothrombin Time | Significance |
---|---|---|---|
Suberenol | 3 mg/kg | Prolonged | p < 0.05 |
Suberenol | 6 mg/kg | Prolonged | p < 0.05 |
Suberosin | 6 mg/kg | Longest PT (17.4 s) | p < 0.05 |
Analytical Methods and Research Applications
Mass Spectrometry Techniques
Mass spectrometry has been instrumental in the identification and characterization of suberenol in various samples. The compound has been analyzed using different matrix systems, with CHCA (α-cyano-4-hydroxycinnamic acid) in positive ion mode showing particularly high relative ionic intensities for similar coumarins .
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry Imaging (MALDI-TOF-MSI) has been employed to visualize the distribution of coumarins, potentially including suberenol, in plant tissues . This technique allows for the spatial mapping of compounds within biological samples, providing insights into their localization and potential biological roles.
Comparative Studies
Research has conducted comparative studies between suberenol and other related coumarin derivatives. These studies help elucidate structure-activity relationships and identify the most promising compounds for potential therapeutic applications.
For example, in anticoagulant activity studies, suberenol was compared with suberosin, with the latter showing a more pronounced effect on prothrombin time at 6 mg/kg (17.4 s) . Such comparative analyses are crucial for understanding the relationship between chemical structure and biological activity.
Research Databases and Resources
Suberenol has been cataloged in numerous chemical and metabolomic databases, including PubChem, the Human Metabolome Database (HMDB), ChEBI, and the LOTUS natural products occurrence database . These resources provide valuable information on its chemical properties, biological activities, and natural occurrence, facilitating further research on this compound.
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